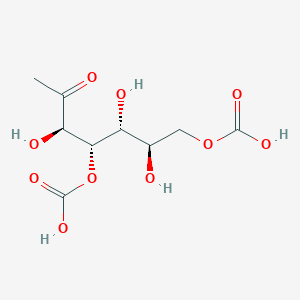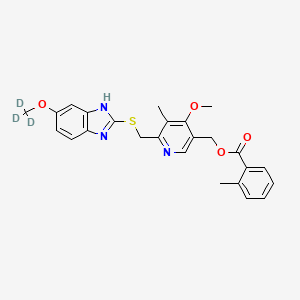
Anti-parasitic agent 3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anti-parasitic agent 3 is a compound used to treat parasitic infections. Parasitic diseases, which affect millions globally, are caused by organisms such as protozoa, helminths, and ectoparasites. This compound targets these parasites, inhibiting their growth or destroying them, thereby alleviating the symptoms and preventing the spread of the infection .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of anti-parasitic agent 3 involves multiple steps, including the formation of key intermediates through reactions such as condensation, cyclization, and functional group modifications. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates and yields .
Industrial Production Methods: Industrial production of this compound often employs large-scale reactors and continuous flow processes to ensure consistent quality and high yield. Techniques such as crystallization and purification are used to isolate the final product, ensuring it meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions: Anti-parasitic agent 3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have enhanced efficacy or reduced toxicity .
Applications De Recherche Scientifique
Anti-parasitic agent 3 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in studies to understand the biology of parasites and their interactions with hosts.
Medicine: Investigated for its potential to treat various parasitic infections, including malaria, leishmaniasis, and trypanosomiasis.
Mécanisme D'action
The mechanism of action of anti-parasitic agent 3 involves targeting specific molecular pathways within the parasite. It disrupts essential processes such as DNA replication, protein synthesis, or metabolic pathways, leading to the death or inhibition of the parasite . The compound may also interact with specific receptors or enzymes, blocking their activity and preventing the parasite from thriving .
Comparaison Avec Des Composés Similaires
- Ivermectin
- Metronidazole
- Albendazole
- Praziquantel
- Nitazoxanide
Anti-parasitic agent 3 stands out due to its unique mechanism of action and its potential to be used in combination therapies to overcome resistance and enhance treatment efficacy.
Propriétés
Formule moléculaire |
C21H22FN5O3 |
|---|---|
Poids moléculaire |
411.4 g/mol |
Nom IUPAC |
[(3R)-3-(4-fluorophenyl)pyrrolidin-1-yl]-[4-[(2R)-2-hydroxy-3-(tetrazol-2-yl)propoxy]phenyl]methanone |
InChI |
InChI=1S/C21H22FN5O3/c22-18-5-1-15(2-6-18)17-9-10-26(11-17)21(29)16-3-7-20(8-4-16)30-13-19(28)12-27-24-14-23-25-27/h1-8,14,17,19,28H,9-13H2/t17-,19+/m0/s1 |
Clé InChI |
RMWYAYFMEWWLSK-PKOBYXMFSA-N |
SMILES isomérique |
C1CN(C[C@H]1C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)OC[C@@H](CN4N=CN=N4)O |
SMILES canonique |
C1CN(CC1C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)OCC(CN4N=CN=N4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine](/img/structure/B12428552.png)
![sodium;4-[(2E)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B12428562.png)
![methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B12428574.png)

![(3S,5S,6S)-6-[2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12428581.png)
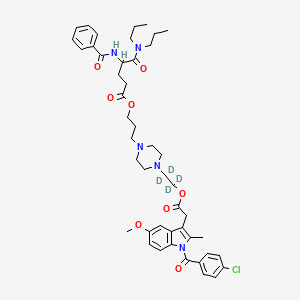
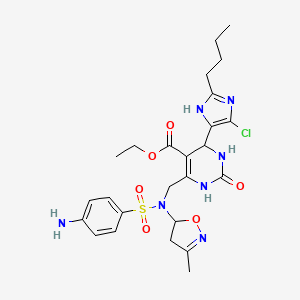
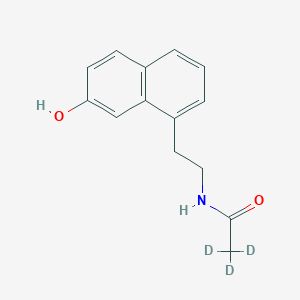
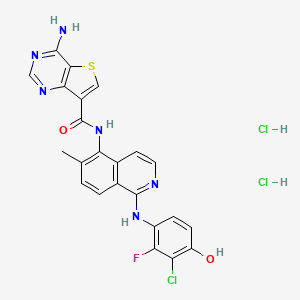
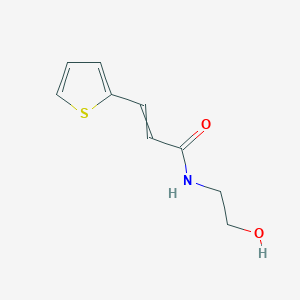
![(2S,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxane-2-carboxylic acid](/img/structure/B12428622.png)
